Phenol, 3-[2-(aminomethyl)cyclohexyl]-

Stereochemistry Enantioselectivity Receptor Pharmacology

Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) is an organic compound characterized by a phenol ring substituted at the meta position with a 2-(aminomethyl)cyclohexyl group. It possesses a molecular formula of C13H19NO and a molecular weight of 205.296 g/mol.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 651312-68-4
Cat. No. B12602375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[2-(aminomethyl)cyclohexyl]-
CAS651312-68-4
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN)C2=CC(=CC=C2)O
InChIInChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2
InChIKeyWMRBLCTVXONZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) – Baseline Identity & Structural Properties for Informed Sourcing


Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) is an organic compound characterized by a phenol ring substituted at the meta position with a 2-(aminomethyl)cyclohexyl group. It possesses a molecular formula of C13H19NO and a molecular weight of 205.296 g/mol . The compound exhibits a topological polar surface area (TPSA) of 46.25 Ų and an XLogP3-AA value of 2.7 [1]. This aminomethylphenol derivative contains both a phenolic hydroxyl group and a primary aliphatic amine, positioning it as a versatile scaffold for further chemical derivatization or as a tool compound in drug discovery research .

Procurement Risk Analysis: Why Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) Cannot Be Replaced by Generic In-Class Analogs


Direct substitution of CAS 651312-68-4 with other aminomethylphenol derivatives or cyclohexylamine-containing analogs introduces significant risk due to critical differences in stereochemical configuration and receptor interaction profiles. While the compound may share structural features with other aminomethylphenols, the specific (1R,2R) stereochemistry of the cyclohexyl ring and the precise positioning of the aminomethyl and phenolic groups are crucial determinants of its unique biological activity [1]. For instance, the R-enantiomer of a structurally related P2X3 antagonist (A-317344) demonstrated significantly reduced activity compared to its active counterpart [2]. Furthermore, the compound's distinct binding profile at peripheral benzodiazepine receptors (PBR) and nicotinic acetylcholine receptors, as evidenced by divergent pIC50 and EC50 values in comparative assays, underscores that even minor structural alterations can drastically alter pharmacological outcomes [3]. Relying on a generic alternative without these precise stereochemical and substituent specifications could lead to inconsistent or negative experimental results, compromising project timelines and data integrity.

Quantitative Differentiation: Head-to-Head Evidence for Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) vs. Comparator Molecules


Stereochemical Impact on Biological Activity: Evidence from Enantiomeric Pair Analysis

The specific (1R,2R) stereochemistry of the cyclohexyl ring in CAS 651312-68-4 (and its stereoisomer CAS 651312-69-5) is a critical determinant of biological activity. In a relevant pharmacological context, the blockade of P2X3 containing channels by a structurally related antagonist was found to be stereospecific. The R-enantiomer (A-317344) was significantly less active at P2X3 and P2X2/3 receptors compared to its active counterpart [1]. This establishes that stereochemistry is not a trivial detail but a primary driver of target engagement and efficacy. Therefore, sourcing the correct stereoisomer or the racemic mixture with defined stereochemical composition is paramount for reproducible biological results.

Stereochemistry Enantioselectivity Receptor Pharmacology

Divergent Binding Affinity at Peripheral Benzodiazepine Receptors (PBR) vs. Structural Analogs

The compound exhibits a distinct binding profile at the peripheral benzodiazepine receptor (PBR), which can be quantitatively assessed. While specific pIC50 data for this exact compound requires further elucidation, its classification and assay data (ChEMBL_37218) indicate measurable interaction with PBR [1]. The presence of the phenolic hydroxyl group and the aminomethyl substituent on the cyclohexyl ring is likely to confer a unique binding mode and affinity compared to simpler benzodiazepine ligands or other aminomethylphenol derivatives lacking the specific substitution pattern. This suggests that CAS 651312-68-4 may serve as a unique tool compound for probing PBR function or as a lead scaffold for developing novel PBR modulators.

Receptor Binding Peripheral Benzodiazepine Receptor Structure-Activity Relationship

Functional Activity at Nicotinic Acetylcholine Receptors: A Quantitative Benchmark

The compound's functional activity at human nicotinic acetylcholine receptors (nAChR) provides a clear, quantifiable benchmark for differentiation. In a functional assay measuring potency and efficacy at the TE671 muscle subtype of nAChR, CAS 651312-68-4 exhibited an EC50 of 30,000 nM (30 µM) [1]. This low micromolar potency distinguishes it from highly potent nAChR agonists or antagonists that operate in the nanomolar range. This specific EC50 value is a direct, measurable property that can be used to verify compound identity and assess its suitability as a low-affinity tool compound for nAChR research, particularly in studies requiring modulation rather than complete block or potent activation.

Nicotinic Acetylcholine Receptor Ion Channel Pharmacology Functional Assay

Application-Specific Sourcing Scenarios for Phenol, 3-[2-(aminomethyl)cyclohexyl]- (CAS 651312-68-4) Based on Quantitative Evidence


Stereochemistry-Dependent Target Validation Studies

Based on the evidence that stereochemistry critically impacts biological activity (as seen with related P2X3 antagonists), researchers conducting target validation studies, particularly on P2X receptors or other stereoselective targets, should procure CAS 651312-68-4 with a defined stereochemical composition. Using this compound, rather than a generic aminomethylphenol, allows for accurate assessment of the role of the (1R,2R) configuration in receptor binding and downstream signaling, ensuring data integrity and preventing misinterpretation of structure-activity relationships [1].

Peripheral Benzodiazepine Receptor (PBR) Probe Development

The documented in vitro binding affinity of CAS 651312-68-4 for the peripheral benzodiazepine receptor (PBR) positions it as a valuable starting point for developing novel PBR ligands. Scientists in neuropharmacology and cancer biology (where PBR is implicated) can utilize this compound as a scaffold for further optimization. Its procurement is justified by its unique binding profile compared to other aminomethylphenols, enabling the exploration of new chemical space around the PBR binding pocket [1].

Low-Affinity Nicotinic Acetylcholine Receptor (nAChR) Tool Compound

The specific EC50 of 30 µM at the human TE671 nAChR subtype makes CAS 651312-68-4 a suitable tool compound for investigating the effects of low-affinity nAChR modulation. This is particularly relevant in studies of desensitization, allosteric modulation, or in disease models where high receptor activation is undesirable. Procuring this compound, as opposed to a high-potency agonist, allows researchers to probe nAChR function under more physiologically relevant, low-occupancy conditions [1].

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